2-(2,4-Difluorophenyl)ethanimidamide hydrochloride

Description

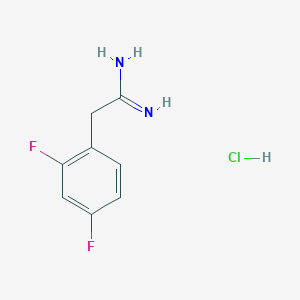

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(2,4-difluorophenyl)ethanimidamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2N2.ClH/c9-6-2-1-5(3-8(11)12)7(10)4-6;/h1-2,4H,3H2,(H3,11,12);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFVIEXREUMMXGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)CC(=N)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClF2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(2,4-Difluorophenyl)acetimidamide HCl: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-(2,4-Difluorophenyl)acetimidamide hydrochloride, a fluorinated organic compound with significant potential as a building block in medicinal chemistry and drug discovery. We will delve into its chemical structure, a detailed synthetic pathway, its physicochemical properties, and a thorough analytical characterization. Furthermore, we will explore its current and potential applications, particularly in the development of novel therapeutic agents.

Chemical Identity and Structural Elucidation

2-(2,4-Difluorophenyl)acetimidamide hydrochloride is the hydrochloride salt of the amidine functional group derived from 2-(2,4-difluorophenyl)acetonitrile. The presence of the difluorophenyl ring and the amidinium group imparts unique electronic and steric properties to the molecule, making it a valuable synthon in organic synthesis.

Chemical Structure:

Caption: Chemical structure of 2-(2,4-Difluorophenyl)acetimidamide Hydrochloride.

Molecular Formula: C₈H₉BrF₂N₂O

CAS Number: 723730-74-3[1]

Synthesis of 2-(2,4-Difluorophenyl)acetimidamide HCl

The most direct and widely applicable method for the synthesis of 2-(2,4-Difluorophenyl)acetimidamide HCl is the Pinner reaction.[2][3][4][5] This classical method involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt (a Pinner salt), which is then converted to the desired amidine upon treatment with ammonia.

The starting material for this synthesis is 2-(2,4-difluorophenyl)acetonitrile.[6][7][8]

Synthesis Workflow

Caption: Pinner reaction workflow for the synthesis of 2-(2,4-Difluorophenyl)acetimidamide HCl.

Detailed Experimental Protocol

Materials:

-

2-(2,4-Difluorophenyl)acetonitrile

-

Anhydrous Ethanol

-

Dry Hydrogen Chloride Gas

-

Anhydrous Ammonia Gas

-

Anhydrous Diethyl Ether

Procedure:

-

Formation of the Pinner Salt: A solution of 2-(2,4-difluorophenyl)acetonitrile (1 equivalent) in anhydrous ethanol (2-3 volumes) is prepared in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a calcium chloride drying tube. The flask is cooled to 0°C in an ice bath. Dry hydrogen chloride gas is then bubbled through the solution with vigorous stirring. The reaction is monitored by the precipitation of the white, crystalline ethyl 2-(2,4-difluorophenyl)acetimidate hydrochloride (Pinner salt). The introduction of HCl is continued until the solution is saturated and precipitation is complete. The reaction mixture is typically stirred at 0°C for an additional 1-2 hours.

-

Ammonolysis: The precipitated Pinner salt is collected by filtration under a nitrogen atmosphere, washed with anhydrous diethyl ether to remove any unreacted starting material and excess HCl, and quickly transferred to another flame-dried flask. A solution of anhydrous ammonia in anhydrous ethanol (prepared by bubbling dry ammonia gas through cold anhydrous ethanol) is added to the Pinner salt at 0°C. The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion of the reaction, the precipitated ammonium chloride is removed by filtration. The filtrate is concentrated under reduced pressure to yield the crude 2-(2,4-Difluorophenyl)acetimidamide hydrochloride. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether, to afford the final product as a white to off-white crystalline solid.

Physicochemical Properties

The physicochemical properties of 2-(2,4-Difluorophenyl)acetimidamide HCl are crucial for its handling, formulation, and application in various chemical processes.

| Property | Value | Source |

| Molecular Weight | 206.62 g/mol | Calculated |

| Appearance | White to off-white crystalline solid | Predicted |

| Melting Point | Not available. Predicted to be in the range of 180-220 °C. | - |

| Solubility | Soluble in water and lower alcohols (e.g., methanol, ethanol).[9] Insoluble in non-polar organic solvents. | Predicted |

| pKa | Not available. The amidinium proton is expected to have a pKa in the range of 10-12. | Predicted |

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized 2-(2,4-Difluorophenyl)acetimidamide HCl.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons, and the protons of the amidinium group. The aromatic protons will appear as complex multiplets in the range of δ 7.0-7.5 ppm due to fluorine coupling. The methylene protons will likely appear as a singlet around δ 4.0 ppm. The NH₂ and NH protons of the amidinium group will be observed as broad singlets, and their chemical shifts will be concentration and solvent dependent.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, the methylene carbon, and the amidinium carbon. The carbon atoms attached to fluorine will exhibit characteristic C-F coupling. The amidinium carbon is expected to resonate in the range of δ 160-170 ppm.[10]

-

¹⁹F NMR: The fluorine NMR will show two distinct signals for the two non-equivalent fluorine atoms on the phenyl ring, with characteristic coupling patterns.

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands for the different functional groups present in the molecule.[11]

| Functional Group | Characteristic Absorption (cm⁻¹) |

| N-H stretch (amidinium) | 3400-3100 (broad) |

| C-H stretch (aromatic) | 3100-3000 |

| C-H stretch (aliphatic) | 2950-2850 |

| C=N stretch (amidinium) | 1680-1640 |

| C=C stretch (aromatic) | 1600-1450 |

| C-F stretch | 1250-1100 |

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the molecule. Under electrospray ionization (ESI) conditions, the molecule is expected to be observed as the protonated molecular ion [M+H]⁺ corresponding to the free base.

Applications in Drug Discovery and Development

The 2-(2,4-difluorophenyl)acetimidamide moiety is a key structural feature in a variety of biologically active compounds. The presence of the difluoro-substituted phenyl ring can enhance metabolic stability and binding affinity to target proteins. The amidine group can participate in hydrogen bonding interactions and can also serve as a bioisostere for other functional groups.

Potential therapeutic areas where derivatives of 2-(2,4-Difluorophenyl)acetimidamide HCl may find applications include:

-

Antifungal Agents: The 2,4-difluorophenyl group is a common feature in many azole antifungal drugs.[12]

-

Kinase Inhibitors: Fluorinated phenyl groups are often incorporated into kinase inhibitors to improve their potency and selectivity.

-

Other Therapeutic Areas: The versatility of the amidine group allows for its incorporation into a wide range of molecular scaffolds, opening up possibilities for the development of novel drugs for various diseases.[13]

Conclusion

2-(2,4-Difluorophenyl)acetimidamide hydrochloride is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. This guide has provided a comprehensive overview of its synthesis via the Pinner reaction, its key physicochemical properties, and its analytical characterization. The insights into its potential applications in drug discovery highlight the importance of this compound for researchers and scientists working on the development of new therapeutic agents.

References

- Pinner, A. Ueber die Umwandlung der Nitrile in Imide. Ber. Dtsch. Chem. Ges.1877, 10, 1889–1897.

- J&K Scientific. Pinner Reaction. J&K Scientific Website. Accessed February 15, 2026.

- NROChemistry. Pinner Reaction. NROChemistry Website. Accessed February 15, 2026.

- Organic Chemistry Portal. Pinner Reaction. Organic Chemistry Portal Website. Accessed February 15, 2026.

- CymitQuimica. (2,4-difluorophenyl)acetonitrile. CymitQuimica Website. Accessed February 15, 2026.

- PubChem. 2,4-Difluorophenylacetonitrile.

- GSRS. 2,4-DIFLUOROPHENYLACETONITRILE.

- Hu, Y., et al. Synthesis, antifungal activities and molecular docking studies of novel 2-(2,4-difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl dithiocarbamates. Eur. J. Med. Chem.2014, 74, 473-482.

- BLDpharm. 2-(2,4-Difluorophenyl)acetimidamide. BLDpharm Website. Accessed February 15, 2026.

- Wikipedia. Acetamidine hydrochloride. Wikipedia Website. Accessed February 15, 2026.

- ChemicalBook. Acetamidine hydrochloride(124-42-5) 13C NMR spectrum. ChemicalBook Website. Accessed February 15, 2026.

- University of Calgary. Ch13 - Sample IR spectra. University of Calgary Website. Accessed February 15, 2026.

- UCLA. IR Absorption Table. UCLA Website. Accessed February 15, 2026.

Sources

- 1. 723730-74-3|2-(2,4-Difluorophenyl)acetimidamide|BLDpharm [bldpharm.com]

- 2. Pinner reaction - Wikipedia [en.wikipedia.org]

- 3. jk-sci.com [jk-sci.com]

- 4. Pinner Reaction | NROChemistry [nrochemistry.com]

- 5. Pinner Reaction [organic-chemistry.org]

- 6. CAS 656-35-9: (2,4-difluorophenyl)acetonitrile [cymitquimica.com]

- 7. 2,4-Difluorophenylacetonitrile | C8H5F2N | CID 69565 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. GSRS [gsrs.ncats.nih.gov]

- 9. Acetamidine hydrochloride - Wikipedia [en.wikipedia.org]

- 10. Acetamidine hydrochloride(124-42-5) 13C NMR spectrum [chemicalbook.com]

- 11. IR Absorption Table [webspectra.chem.ucla.edu]

- 12. Synthesis, antifungal activities and molecular docking studies of novel 2-(2,4-difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl dithiocarbamates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Diversely substituted sulfamides for fragment-based drug discovery of carbonic anhydrase inhibitors: synthesis and inhibitory profile - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(2,4-Difluorophenyl)ethanimidamide Hydrochloride for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-(2,4-Difluorophenyl)ethanimidamide hydrochloride, a fluorinated organic compound of increasing interest in medicinal chemistry and drug development. This document will delve into its chemical properties, a detailed synthetic protocol, and its potential applications as a key building block in the synthesis of novel therapeutic agents.

Section 1: Core Properties and Characterization

2-(2,4-Difluorophenyl)ethanimidamide hydrochloride is a salt of a substituted ethanimidamide. The presence of the difluorophenyl group significantly influences its electronic properties, lipophilicity, and metabolic stability, making it an attractive moiety in the design of new drug candidates.[1][2]

Physicochemical Properties

A clear understanding of the fundamental properties of a compound is paramount for its effective use in research and development. The key physicochemical properties of 2-(2,4-Difluorophenyl)ethanimidamide and its hydrochloride salt are summarized below.

| Property | Value | Source |

| Chemical Name | 2-(2,4-Difluorophenyl)ethanimidamide hydrochloride | N/A |

| CAS Number | 139161-55-0 | [3] |

| Molecular Formula | C₈H₉ClF₂N₂ | Calculated |

| Molecular Weight | 206.62 g/mol | Calculated |

| Appearance | White to off-white solid (predicted) | N/A |

| Solubility | Soluble in water and alcohols (predicted) | [4] |

The molecular weight of the hydrochloride salt was calculated by adding the molecular weight of the free base, 2-(2,4-Difluorophenyl)acetimidamide (170.16 g/mol ), to the molecular weight of hydrogen chloride (36.46 g/mol ).[3]

Predicted Spectroscopic Data

Predicted ¹H NMR (in DMSO-d₆, 400 MHz):

-

δ 9.0-10.0 (br s, 2H): These broad singlets are characteristic of the acidic protons of the amidinium group (-C(NH₂)NH₂⁺).

-

δ 7.2-7.5 (m, 3H): This multiplet corresponds to the aromatic protons of the 2,4-difluorophenyl ring. The coupling with the fluorine atoms will result in a complex splitting pattern.

-

δ 3.8 (s, 2H): This singlet represents the methylene protons (-CH₂-) adjacent to the aromatic ring.

Predicted ¹³C NMR (in DMSO-d₆, 100 MHz):

-

δ 160-165 (C, JCF ≈ 245 Hz): Quaternary carbons attached to fluorine (C2 and C4 of the phenyl ring). The large coupling constant is characteristic of a direct C-F bond.

-

δ 168 (C): The carbon atom of the ethanimidamide group (-C (NH)NH₂).

-

δ 132 (CH, JCF ≈ 10 Hz): Aromatic CH group.

-

δ 112 (CH, JCF ≈ 21 Hz): Aromatic CH group.

-

δ 104 (CH, JCF ≈ 26 Hz): Aromatic CH group.

-

δ 35 (CH₂): The methylene carbon.

Note: The predicted chemical shifts and coupling constants (J) are estimations and may vary depending on the solvent and other experimental conditions.[9][10][11][12][13]

Section 2: Synthesis of 2-(2,4-Difluorophenyl)ethanimidamide Hydrochloride via the Pinner Reaction

The most established and reliable method for the synthesis of amidines from nitriles is the Pinner reaction.[14][15][16][17][18] This reaction proceeds through the formation of an intermediate imino ester salt (a Pinner salt), which is then converted to the desired amidine hydrochloride upon treatment with ammonia.[19] The causality behind this choice of synthetic route lies in its high efficiency and the ready availability of the starting materials.

Reaction Scheme

Caption: Synthetic workflow for 2-(2,4-Difluorophenyl)ethanimidamide hydrochloride.

Detailed Experimental Protocol

This protocol is a self-validating system, where careful control of anhydrous conditions and temperature is critical to prevent the formation of by-products such as esters or amides.[15]

Materials and Reagents:

-

2-(2,4-Difluorophenyl)acetonitrile

-

Anhydrous Ethanol

-

Anhydrous Diethyl Ether

-

Hydrogen Chloride gas

-

Ammonia gas

-

Calcium Chloride drying tube

Step 1: Formation of the Pinner Salt (Ethyl 2-(2,4-difluorophenyl)ethanimidate hydrochloride)

-

Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a calcium chloride drying tube is charged with a solution of 2-(2,4-difluorophenyl)acetonitrile (1 equivalent) in anhydrous ethanol (1.1 equivalents).

-

Acidification: The flask is cooled in an ice-salt bath to 0-5 °C. Dry hydrogen chloride gas is then bubbled through the stirred solution. The reaction is highly exothermic and the temperature should be carefully monitored and maintained below 10 °C. The introduction of HCl is continued until the solution is saturated.

-

Reaction Progression: The reaction mixture is then sealed and allowed to stand at 0-5 °C for 24-48 hours. The progress of the reaction can be monitored by the precipitation of the white, crystalline Pinner salt.

-

Isolation of Pinner Salt: The precipitated Pinner salt is collected by filtration under a blanket of dry nitrogen, washed with anhydrous diethyl ether to remove any unreacted starting materials, and dried under vacuum.

Causality of Experimental Choices: The use of anhydrous conditions is crucial as any moisture will lead to the hydrolysis of the nitrile or the intermediate Pinner salt to the corresponding carboxylic acid or ester.[15] Low temperatures are employed to minimize the formation of the amide byproduct through the rearrangement of the imidate.[14]

Step 2: Conversion to 2-(2,4-Difluorophenyl)ethanimidamide Hydrochloride

-

Ammonolysis: The isolated Pinner salt is suspended in anhydrous ethanol in a sealed reaction vessel. The vessel is cooled in an ice bath.

-

Introduction of Ammonia: Anhydrous ammonia gas is bubbled through the suspension with vigorous stirring. The reaction is continued until the Pinner salt has completely dissolved.

-

Reaction Completion and Isolation: The reaction mixture is then allowed to warm to room temperature and stirred for an additional 12-24 hours. The solvent is removed under reduced pressure to yield the crude 2-(2,4-Difluorophenyl)ethanimidamide hydrochloride.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether, to afford the final product as a crystalline solid.

Trustworthiness of the Protocol: This two-step protocol is a well-established method for the synthesis of amidines and provides a reliable route to the target compound. The purity of the final product should be confirmed by NMR spectroscopy and elemental analysis.

Section 3: Applications in Drug Development

The 2,4-difluorophenyl moiety is a common structural motif in many approved and investigational drugs.[1][2] Its inclusion can enhance binding affinity to target proteins and improve pharmacokinetic properties. 2-(2,4-Difluorophenyl)ethanimidamide hydrochloride serves as a valuable intermediate for introducing this fluorinated group into more complex molecules.[20]

Role as a Chemical Intermediate

The primary application of 2-(2,4-Difluorophenyl)ethanimidamide hydrochloride in drug development is as a versatile chemical intermediate.[20] The amidine functional group can be readily transformed into various heterocyclic systems, which are prevalent in medicinal chemistry.

Caption: Potential synthetic transformations of the title compound in drug discovery.

The synthesis of substituted pyrimidines, imidazoles, and triazines from amidines is a cornerstone of heterocyclic chemistry and has been extensively used in the development of a wide range of therapeutic agents, including kinase inhibitors, antivirals, and anti-inflammatory drugs.[21] While specific patents citing the direct use of 2-(2,4-Difluorophenyl)ethanimidamide hydrochloride are not prevalent, numerous patents describe the synthesis of bioactive molecules containing the 2-(2,4-difluorophenyl)ethyl moiety, suggesting the potential utility of this amidine as a key precursor.[22][23][24][25]

Section 4: Conclusion

2-(2,4-Difluorophenyl)ethanimidamide hydrochloride is a valuable and versatile building block for medicinal chemists and drug development professionals. Its synthesis via the Pinner reaction is a robust and well-understood process. The presence of the 2,4-difluorophenyl group imparts desirable properties for drug design, and the reactive amidine functionality allows for its incorporation into a diverse range of heterocyclic scaffolds. This technical guide provides the foundational knowledge and practical protocols necessary for the effective utilization of this compound in the pursuit of novel therapeutics.

References

-

ResearchGate. Calculated and experimental 13C NMR chemical shifts. [Link]

- Google Patents.

-

MDPI. N-(2,4-Difluorophenyl)-2-fluorobenzamide. [Link]

-

PMC. A Lewis acid-promoted Pinner reaction. [Link]

-

Wikipedia. Pinner reaction. [Link]

-

NROChemistry. Pinner Reaction. [Link]

- Google Patents.

-

Organic Chemistry Portal. Pinner Reaction. [Link]

- Google Patents. Asymmetric synthesis of 2-(2,4-difluorophenyl)-1-heterocycl-1-yl butan-2,3-diols.

- Google Patents. Synthesis method of 2-[2-(2,4-diflurophenyl)-2-propen-1-yl)-1,3-propanediol.

-

Merck Index. Acetamidine Hydrochloride. [Link]

-

Chem-Station. Pinner Reaction. [Link]

-

MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]

-

ResearchGate. The 13C NMR data (100 MHz) of compounds 1-4. [Link]

- Google Patents.

-

University of California, Los Angeles. 13C NMR Chemical Shift Table. [Link]

-

Hyma Synthesis Pvt. Ltd. Product List. [Link]

-

PubMed. Fluorine in the Pharmaceutical Industry: FDA-Approved Fluorine-Containing Drugs in 2024. [Link]

-

Drug Intermediates Innovations In Synthesis Techniques. [Link]

-

Wikipedia. Acetamidine hydrochloride. [Link]

-

Patsnap. Synthesis method of diflunisal drug intermediate 2,4-difluoroaniline. [Link]

-

PMC. Contribution of Organofluorine Compounds to Pharmaceuticals. [Link]

-

Reddit. 13C NMR of pentafluorophenyl group. [Link]

-

PubChem. 2-(2,4-Difluorophenyl)-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol. [Link]

-

MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

-

MDPI. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

-

PubChem. N-(4-Fluorophenyl)acetimidamide hydrochloride. [Link]

-

PMC. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. [Link]

-

ResearchGate. IR and 1H-NMR spectral data of compounds 2a-f, 3a-f, 4a-f and 5a-c. [Link]

-

The Royal Society of Chemistry. SUPPLEMENTARY INFORMATION. [Link]

-

Università degli Studi di Milano. NMR SPECTRA OF CHAPTER 1. [Link]unimi_r11559.pdf)

Sources

- 1. Fluorine in the Pharmaceutical Industry: FDA-Approved Fluorine-Containing Drugs in 2024 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 723730-74-3|2-(2,4-Difluorophenyl)acetimidamide|BLDpharm [bldpharm.com]

- 4. Acetamidine hydrochloride - Wikipedia [en.wikipedia.org]

- 5. N-(2,4-Difluorophenyl)-2-fluorobenzamide [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2,4'-Difluorobenzophenone(342-25-6) 1H NMR [m.chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 12. reddit.com [reddit.com]

- 13. mdpi.com [mdpi.com]

- 14. jk-sci.com [jk-sci.com]

- 15. Pinner reaction - Wikipedia [en.wikipedia.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Pinner Reaction | NROChemistry [nrochemistry.com]

- 18. Pinner Reaction [organic-chemistry.org]

- 19. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 20. arborpharmchem.com [arborpharmchem.com]

- 21. Acetamidine Hydrochloride [drugfuture.com]

- 22. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 23. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 24. US6133485A - Asymmetric synthesis of 2-(2,4-difluorophenyl)-1-heterocycl-1-yl butan-2,3-diols - Google Patents [patents.google.com]

- 25. CN105777486A - Synthesis method of 2-[2-(2,4-diflurophenyl)-2-propen-1-yl)-1,3-propanediol - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the Physical Properties of 2-(2,4-Difluorophenyl)acetimidamide HCl

Abstract

This technical guide provides an in-depth exploration of the essential physical properties of 2-(2,4-Difluorophenyl)acetimidamide hydrochloride. As a critical precursor or active pharmaceutical ingredient (API) candidate, a thorough understanding of its physicochemical characteristics is paramount for successful drug development, formulation, and quality control. This document details the scientific rationale and methodologies for characterizing its solid-state structure, thermal behavior, solubility, and dissociation constant (pKa). The protocols described herein are designed to be self-validating, providing researchers, scientists, and drug development professionals with a robust framework for analysis.

Introduction: The Imperative of Physicochemical Characterization

In modern drug development, the journey from a promising molecule to a safe and effective therapeutic is paved with data. Before a candidate like 2-(2,4-Difluorophenyl)acetimidamide HCl can be formulated, its fundamental physical properties must be meticulously defined. These characteristics govern its stability, dissolution rate, bioavailability, and manufacturability.[1] Salt formation, in this case, creating the hydrochloride salt, is a common and effective strategy to improve properties like solubility and stability compared to the free base.[1][2] This guide serves as a comprehensive resource, detailing not just the what but the why behind the essential analytical techniques required to build a complete physicochemical profile of this compound.

Compound Identification

-

Chemical Name: 2-(2,4-Difluorophenyl)acetimidamide hydrochloride

-

Synonyms: 2-(2,4-Difluorophenyl)ethanimidamide hydrochloride[3]

-

Molecular Formula: C₈H₉ClF₂N₂

-

Molecular Weight: 206.62 g/mol

-

CAS Number: 139161-55-0 (for a closely related structure, specific CAS for the HCl salt of the acetimidamide may vary)[3]

-

Chemical Structure:

Solid-State Characterization: The Foundation of Form

The solid form of an API dictates many of its bulk properties. Whether a compound is crystalline or amorphous, and which crystalline form (polymorph) is present, has profound implications for stability and dissolution.[1][4]

Crystallinity and Structure Determination

Expertise & Experience: The first step in solid-state characterization is to determine if the material is crystalline or amorphous. Crystalline solids possess long-range molecular order, leading to sharp diffraction patterns and distinct melting points, which are generally preferred for stability. Amorphous materials lack this order and can have higher solubility but are often less stable.[4] X-ray diffraction is the definitive technique for this analysis.

SCXRD provides the absolute, unambiguous three-dimensional structure of a molecule, including bond lengths, angles, and crystal packing information. The primary challenge is growing a suitable single crystal.

Protocol: Growing Diffraction-Quality Crystals

-

Purity Assessment: Ensure the starting material is of the highest possible purity (>98%) to facilitate crystal growth.[5]

-

Solvent Screening: In a grid of small vials, assess the solubility of ~5 mg of the compound in a range of solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane, hexane) to identify a solvent in which the compound is moderately soluble.[5][6]

-

Slow Evaporation Method:

-

Prepare a nearly saturated solution of the compound in the chosen solvent.

-

Filter the solution through a 0.2 µm syringe filter into a clean, small vial to remove any particulate matter that could act as unwanted nucleation sites.[5][7]

-

Cover the vial with a cap, pierced with a needle, to allow for slow solvent evaporation over several days in a vibration-free environment.[5]

-

-

Vapor Diffusion Method:

-

Dissolve the compound in a small amount of a less volatile solvent (e.g., THF, chloroform).

-

Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble (e.g., hexane, diethyl ether).[7][8]

-

Slow diffusion of the anti-solvent vapor into the solution will gradually decrease solubility, promoting crystal formation.[8]

-

Caption: Workflow for Single-Crystal Growth and Analysis.

XRPD is a rapid, non-destructive technique used to obtain a unique "fingerprint" of a crystalline solid. It is essential for routine identification, polymorph screening, and quality control, confirming batch-to-batch consistency.[9][10]

Protocol: XRPD Analysis

-

Sample Preparation: Gently grind approximately 10-20 mg of the sample with a mortar and pestle to ensure a random orientation of crystallites.

-

Mounting: Pack the powdered sample into a flat sample holder, ensuring a smooth, level surface.

-

Instrument Setup:

-

Source: Typically Cu Kα radiation (λ = 1.54 Å).

-

Scan Range: A 2θ range of 2° to 40° is usually sufficient to capture the most characteristic peaks for organic molecules.

-

Scan Speed: Use a step size of 0.02° and a scan speed of 1-2° per minute.

-

-

Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ angle, serves as the material's fingerprint. The peak positions are determined by the crystal lattice, while peak intensities are related to the atomic arrangement.

Thermal Analysis: Probing Stability and Transitions

Thermal analysis techniques monitor the physical and chemical properties of a substance as a function of temperature. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are indispensable tools in pharmaceutical characterization.[11][12]

Trustworthiness: Combining DSC and TGA provides a more complete picture. For instance, a weight loss observed in TGA that corresponds to an endothermic event in DSC can definitively identify a desolvation or dehydration event, distinguishing it from melting.[13][14]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point, enthalpy of fusion (a measure of crystal lattice energy), and to detect polymorphic transitions or glass transitions in amorphous materials.[11]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as it is heated. It is crucial for quantifying the amount of residual solvent or water (solvates/hydrates) and for determining the decomposition temperature, which indicates thermal stability.[11]

Protocol: Simultaneous TGA/DSC Analysis

-

Instrument Calibration: Calibrate the instrument for mass using a certified weight and for temperature and heat flow using a standard reference material like indium.[14]

-

Sample Preparation: Place 3-5 mg of the sample into an aluminum pan. Do not crimp the lid if volatiles are expected to be released.

-

Experimental Conditions:

-

Purge Gas: Use an inert gas, such as dry nitrogen, at a flow rate of 30-50 mL/min to prevent oxidative degradation.[14]

-

Temperature Program: Heat the sample from ambient temperature (e.g., 30 °C) to a temperature beyond its decomposition point (e.g., 350 °C) at a constant rate, typically 10 °C/min.[14]

-

-

Data Interpretation:

-

TGA Curve: A plot of mass (%) versus temperature. Steps in the curve indicate mass loss events.

-

DSC Curve: A plot of heat flow (mW) versus temperature. Endothermic peaks (pointing down) represent events like melting or desolvation, while exothermic peaks (pointing up) indicate crystallization or decomposition.[14]

-

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. 723730-74-3|2-(2,4-Difluorophenyl)acetimidamide|BLDpharm [bldpharm.com]

- 4. Characterization of Hydrochloride and Tannate Salts of Diphenhydramine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. How To [chem.rochester.edu]

- 6. journals.iucr.org [journals.iucr.org]

- 7. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]

- 8. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]

- 12. researchgate.net [researchgate.net]

- 13. mt.com [mt.com]

- 14. azom.com [azom.com]

The Strategic Integration of the 2,4-Difluorophenyl Amidine Moiety in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The strategic incorporation of fluorine atoms and amidine functionalities has become a cornerstone of modern medicinal chemistry. This guide provides an in-depth technical exploration of 2,4-difluorophenyl amidine derivatives, a chemical scaffold with significant potential for therapeutic innovation. We will dissect the rationale behind the selection of this unique combination of functional groups, detail robust synthetic methodologies, explore plausible biological targets, and delineate the anticipated structure-activity relationships that can guide future drug design efforts. This document serves as a comprehensive resource for researchers aiming to leverage the advantageous physicochemical and pharmacological properties of 2,4-difluorophenyl amidine derivatives in the development of novel therapeutic agents.

Introduction: The Power of Fluorine and Amidine Moieties in Medicinal Chemistry

The introduction of fluorine into drug candidates has been a transformative strategy in medicinal chemistry. The 2,4-difluorophenyl group, in particular, offers a unique set of properties. The two fluorine atoms, positioned at the ortho and para positions of the phenyl ring, exert strong electron-withdrawing effects, which can significantly modulate the pKa of nearby functional groups, enhance metabolic stability by blocking sites of oxidative metabolism, and improve membrane permeability. These modifications can lead to enhanced pharmacokinetic profiles and improved target engagement.

The amidine functional group, characterized by the -C(=NH)NH2 motif, is a versatile pharmacophore found in numerous clinically approved drugs. Its basic nature allows it to exist in a protonated, cationic form at physiological pH, enabling it to participate in crucial ionic interactions with biological targets, such as the phosphate backbone of DNA or acidic residues in enzyme active sites. The combination of the 2,4-difluorophenyl ring with the amidine group creates a scaffold with the potential for potent and selective biological activity, particularly in the realm of antimicrobial and antiprotozoal agents.

Synthetic Strategies for 2,4-Difluorophenyl Amidine Derivatives

The synthesis of N-aryl amidines can be approached through several established methods. One of the most reliable and widely used is the Pinner reaction, which proceeds through an imidate intermediate. This method offers a versatile route to a wide range of amidine derivatives.

General Synthetic Workflow: The Pinner Reaction

The Pinner reaction provides a robust and adaptable method for the synthesis of N-aryl amidines. The general workflow involves the reaction of a nitrile with an alcohol in the presence of a strong acid to form an imidate salt, which is then treated with an amine to yield the desired amidine.

Methodological & Application

Application Note: A Robust Protocol for the Synthesis of Fluorinated Pyrimidines using 2-(2,4-Difluorophenyl)ethanimidamide HCl

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents, including antiviral medications and kinase inhibitors.[1][2] The strategic incorporation of fluorine atoms into these structures can significantly enhance pharmacological properties such as metabolic stability, membrane permeability, and binding affinity.[3][4] This is due to fluorine's high electronegativity and the strength of the carbon-fluorine bond.[3] Consequently, fluorinated pyrimidines have become critical targets in drug discovery programs.[5][6][7]

This application note provides a detailed, field-proven protocol for the synthesis of substituted pyrimidines using 2-(2,4-Difluorophenyl)ethanimidamide hydrochloride as a key building block. The classical Pinner synthesis, which involves the condensation of an amidine with a 1,3-dicarbonyl compound, serves as the foundational method for this protocol.[8][9] This approach is widely utilized for its reliability and the broad availability of starting materials.[10][11]

The use of 2-(2,4-Difluorophenyl)ethanimidamide HCl offers a direct route to pyrimidines bearing the medicinally relevant 2,4-difluorobenzyl moiety. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of experimental choices, a step-by-step protocol, and troubleshooting advice to ensure reproducible success.

Principle and Mechanistic Rationale

The synthesis proceeds via a base-catalyzed condensation reaction between an amidine hydrochloride salt and a 1,3-dicarbonyl compound. The general mechanism involves three key stages:

-

Enolate Formation: A base, such as sodium ethoxide, deprotonates the acidic α-carbon of the 1,3-dicarbonyl compound (e.g., ethyl acetoacetate) to form a nucleophilic enolate.

-

Nucleophilic Attack & Cyclization: The amidine, freed from its hydrochloride salt by the base, is attacked by the enolate. This is followed by an intramolecular condensation and cyclization, leading to the formation of a dihydropyrimidine intermediate.

-

Aromatization: The intermediate undergoes dehydration (loss of a water molecule) to yield the final, stable aromatic pyrimidine ring.

The choice of a base is critical; it must be strong enough to deprotonate the dicarbonyl compound without promoting significant self-condensation or other side reactions. Sodium ethoxide in ethanol is a standard and effective choice for this transformation.

Diagram 1: Generalized Reaction Mechanism A schematic of the Pinner-type pyrimidine synthesis.

Experimental Protocol: Synthesis of 4-(2,4-Difluorobenzyl)-6-methyl-2-pyrimidinamine

This section details a representative synthesis of a fluorinated pyrimidine from 2-(2,4-Difluorophenyl)ethanimidamide HCl and ethyl acetoacetate.

Materials and Reagents

| Reagent | CAS No. | Mol. Weight ( g/mol ) | Recommended Purity | Notes |

| 2-(2,4-Difluorophenyl)ethanimidamide HCl | N/A | 206.62 | >97% | Key precursor. |

| Ethyl acetoacetate | 141-97-9 | 130.14 | >99% | 1,3-Dicarbonyl source. |

| Sodium Ethoxide (NaOEt) | 141-52-6 | 68.05 | >95% | Base catalyst. Handle under inert gas. |

| Ethanol (EtOH), Anhydrous | 64-17-5 | 46.07 | >99.5% | Reaction solvent. |

| Diethyl Ether (Et₂O) | 60-29-7 | 74.12 | ACS Grade | For precipitation/washing. |

| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | 1 M aq. soln. | For pH adjustment during workup.[12] |

| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | Saturated aq. soln. | For neutralization. |

| Brine | 7647-14-5 | 58.44 | Saturated aq. soln. | For washing. |

| Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Anhydrous | Drying agent. |

Equipment

-

Round-bottom flask (250 mL) with magnetic stir bar

-

Reflux condenser

-

Inert gas line (Nitrogen or Argon)

-

Heating mantle with temperature controller

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Rotary evaporator

-

Büchner funnel and filter flask

Diagram 2: Experimental Workflow A flowchart of the key experimental steps.

Step-by-Step Procedure

-

Reaction Setup:

-

To a dry 250 mL round-bottom flask under an inert atmosphere (N₂), add anhydrous ethanol (100 mL).

-

Carefully add sodium ethoxide (3.74 g, 55.0 mmol, 1.1 equiv) to the ethanol in portions. Stir until fully dissolved. Causality Note: Preparing the basic solution first ensures the immediate deprotonation of the subsequently added 1,3-dicarbonyl compound, favoring the desired reaction pathway.

-

-

Addition of Reactants:

-

To the stirred sodium ethoxide solution, add ethyl acetoacetate (6.51 g, 50.0 mmol, 1.0 equiv). Stir for 15 minutes at room temperature. Causality Note: This period allows for the complete formation of the ethyl acetoacetate enolate.

-

Add 2-(2,4-Difluorophenyl)ethanimidamide HCl (10.33 g, 50.0 mmol, 1.0 equiv) to the reaction mixture.

-

-

Reaction Execution:

-

Attach a reflux condenser and heat the mixture to reflux (approx. 78 °C) using a heating mantle.

-

Maintain the reflux for 4-6 hours. The reaction progress should be monitored by TLC (e.g., using 30% Ethyl Acetate in Hexanes as eluent) until the starting materials are consumed.

-

-

Workup and Isolation:

-

Allow the reaction mixture to cool to room temperature.

-

Remove the ethanol using a rotary evaporator.

-

To the resulting residue, add deionized water (100 mL) and stir. A solid product should precipitate. If an oil forms, continue stirring vigorously or scratch the flask to induce crystallization.

-

Adjust the pH of the slurry to ~7-8 using 1 M HCl, followed by saturated NaHCO₃ solution if necessary. Causality Note: Neutralization ensures that the product, an amine, is in its free base form, which is less soluble in water and facilitates isolation.

-

Collect the crude solid by vacuum filtration using a Büchner funnel. Wash the solid sequentially with cold deionized water (2 x 30 mL) and cold diethyl ether (2 x 30 mL). Causality Note: The water wash removes inorganic salts, while the ether wash removes non-polar organic impurities.

-

-

Purification:

-

The crude solid can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield the pure 4-(2,4-Difluorobenzyl)-6-methyl-2-pyrimidinamine.

-

-

Characterization:

-

Dry the purified product under vacuum.

-

Determine the yield and characterize by ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point analysis. The expected yield is typically in the range of 70-85%.

-

Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Yield | - Inactive or wet base (NaOEt).- Insufficient reaction time or temperature.- Impure starting materials. | - Use freshly opened, high-purity NaOEt and anhydrous ethanol.- Extend reflux time and confirm temperature is at reflux.- Verify the purity of amidine and diketone by NMR or other analysis. |

| Incomplete Reaction | - Stoichiometry is incorrect.- Insufficient base. | - Carefully re-check the mass and molar equivalents of all reactants.- Increase the equivalents of NaOEt to 1.2-1.5 equiv. to drive the reaction to completion. |

| Formation of Oily Product | - Product has a low melting point or is impure. | - Try triturating the oil with a non-polar solvent like hexanes or diethyl ether to induce solidification.- If solidification fails, perform a liquid-liquid extraction with ethyl acetate, dry the organic layer (MgSO₄), and purify by column chromatography. |

| Side Product Formation | - Self-condensation of ethyl acetoacetate.- Hydrolysis of the amidine. | - Add the amidine salt promptly after the enolate formation.- Ensure the reaction is conducted under strictly anhydrous conditions. |

Scope and Limitations

This protocol is robust and can be adapted for a variety of 1,3-dicarbonyl compounds, including other β-ketoesters, 1,3-diketones[8][13], and malonates, to generate a diverse library of fluorinated pyrimidines. The reactivity of the dicarbonyl component may necessitate adjustments to the reaction time and temperature. While broadly applicable, substrates with base-sensitive functional groups may require the use of alternative, milder bases (e.g., K₂CO₃ in DMF) or different synthetic strategies. The use of α,β-unsaturated ketones in a related [3+3] annulation can also provide access to different substitution patterns.[14]

Safety Precautions

-

Handle sodium ethoxide, a corrosive and moisture-sensitive solid, in a fume hood under an inert atmosphere.

-

Hydrochloric acid is corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[15][16]

-

Ethanol and diethyl ether are flammable. Keep away from ignition sources.

-

Conduct all operations in a well-ventilated fume hood.

References

-

Pinner Pyrimidine Synthesis. Slideshare. [Link]

-

Gmeiner, W. H. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules, 25(15), 3439. [Link]

-

Pyrimidine Synthesis. Organic Chemistry Portal. [Link]

-

Gmeiner, W. H. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. PubMed - NIH. [Link]

-

Pyrimidine. Wikipedia. [Link]

-

Penalver, D., et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules, 28(2), 708. [Link]

-

Wang, X., et al. (2019). A metal-free synthesis of pyrimidines from amidines with α,β-unsaturated ketones via tandem [3 + 3] annulation and visible-light-enabled photo-oxidation. Organic & Biomolecular Chemistry, 17(18), 4519-4523. [Link]

-

Al-Tel, T. H. (2021). Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. Molecules, 26(11), 3388. [Link]

-

Crossley, S. W. M., et al. (2021). A deconstruction–reconstruction strategy for pyrimidine diversification. Nature Chemistry, 13, 661–668. [Link]

-

Seayad, J., & Tillack, A. (2012). Condensation-Based Methods for the C−H Bond Functionalization of Amines. Accounts of Chemical Research, 45(10), 1636-1647. [Link]

-

Chen, Y., et al. (2018). Coupling of amides with ketones via C–N/C–H bond cleavage: a mild synthesis of 1,3-diketones. Organic Chemistry Frontiers, 5(2), 209-212. [Link]

-

Roda, G., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(2), 263. [Link]

-

de Bono, J. S., & Cassidy, J. (2000). The oral fluorinated pyrimidines. Investigational New Drugs, 18(4), 343-355. [Link]

-

Synthesis of amidines. Organic Chemistry Portal. [Link]

-

Ojima, I. (2021). Fluorine in Medicinal Chemistry: A Century of Progress and a 60-Year Retrospective of Selected Highlights. Journal of Organic Chemistry, 86(17), 11335-11367. [Link]

-

A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters. [Link]

-

Welsch, M. E., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules, 26(21), 6644. [Link]

-

Formation of unexpected α-amino amidine through three-component 'UGI condensation reaction'. RSC Advances. [Link]

-

SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. ResearchGate. [Link]

-

Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica. [Link]

-

SYNTHESIS OF PYRIMIDINE AND PYRIMIDINTHIONE. ResearchGate. [Link]

-

Amidine synthesis by imidoylation. Organic Chemistry Portal. [Link]

-

Hydrochloric acid. Wikipedia. [Link]

-

Hydrochloric acid. Department of Climate Change, Energy, the Environment and Water. [Link]

-

The Activity and Other Thermodynamic Properties of Hydrochloric Acid in Tetrahydrofuran - Water Mixtures. SciSpace. [Link]

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine [mdpi.com]

- 6. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The oral fluorinated pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pinner pyrimidine synthesis | PPTX [slideshare.net]

- 9. mdpi.com [mdpi.com]

- 10. Pyrimidine - Wikipedia [en.wikipedia.org]

- 11. A deconstruction–reconstruction strategy for pyrimidine diversification - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Hydrochloric acid - Wikipedia [en.wikipedia.org]

- 13. Coupling of amides with ketones via C–N/C–H bond cleavage: a mild synthesis of 1,3-diketones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 14. A metal-free synthesis of pyrimidines from amidines with α,β-unsaturated ketones via tandem [3 + 3] annulation and visible-light-enabled photo-oxidation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. HYDROCHLORIC ACID, SOLUTION | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 16. labproinc.com [labproinc.com]

Application Notes and Protocols for the Preparation of Fluorinated Benzyl Imidazoles from Acetimidamide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This document provides a comprehensive guide to the synthesis of fluorinated benzyl imidazoles, valuable scaffolds in medicinal chemistry, commencing from the readily available starting material, acetimidamide. The synthetic strategy presented herein is a robust two-step process. The initial step involves the construction of a 2-benzyl-4-phenyl-1H-imidazole intermediate via a modified Debus-Radziszewski reaction. This is followed by a regioselective electrophilic fluorination of the imidazole core using N-Fluorobenzenesulfonimide (NFSI). This guide is designed to provide both the theoretical underpinnings and practical, step-by-step protocols for researchers in organic synthesis and drug discovery. The causality behind experimental choices is elucidated, and all protocols are designed as self-validating systems.

Introduction

The introduction of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom, such as its high electronegativity, small size, and ability to form strong bonds with carbon, can profoundly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. Fluorination can enhance metabolic stability, improve binding affinity, and modulate pKa.[1] Imidazole-containing compounds are also of significant interest due to their prevalence in biologically active natural products and pharmaceuticals.[2] Consequently, the synthesis of fluorinated benzyl imidazoles represents a promising avenue for the development of novel therapeutic agents.

This guide details a practical and efficient approach to these valuable compounds, starting from acetimidamide. The synthesis is divided into two main stages: the formation of the imidazole ring and its subsequent fluorination.

Synthetic Strategy Overview

The overall synthetic pathway is depicted below. The initial step is the condensation of acetimidamide with a phenacyl bromide to form the 2-benzyl-4-phenyl-1H-imidazole core. The subsequent step is the direct and regioselective fluorination of this intermediate.

Caption: Overall synthetic workflow.

Part 1: Synthesis of 2-Benzyl-4-phenyl-1H-imidazole

This synthesis is a variation of the Debus-Radziszewski imidazole synthesis, which is a multicomponent reaction used to form imidazoles.[2][3][4][5][6] In this protocol, we will utilize a two-component condensation between an amidine and an α-haloketone.

Protocol 1: Synthesis of 2-Benzyl-4-phenyl-1H-imidazole

Materials:

-

Acetimidamide hydrochloride

-

Phenacyl bromide (2-bromo-1-phenylethanone)

-

Sodium bicarbonate (NaHCO₃)

-

Ethanol

-

Water

-

Dichloromethane (DCM)

-

Magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve acetimidamide hydrochloride (1.0 eq) in a mixture of ethanol and water (3:1 v/v).

-

Base Addition: To the stirring solution, add sodium bicarbonate (2.5 eq) in portions to neutralize the hydrochloride and liberate the free amidine. Effervescence will be observed.

-

Addition of Phenacyl Bromide: Once the gas evolution has ceased, add a solution of phenacyl bromide (1.0 eq) in ethanol to the reaction mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, allow the reaction mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: To the remaining aqueous residue, add dichloromethane (DCM) and transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers.

-

Drying and Filtration: Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and wash the solid with a small amount of DCM.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude product. The crude 2-benzyl-4-phenyl-1H-imidazole can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Expected Outcome:

The product, 2-benzyl-4-phenyl-1H-imidazole, should be obtained as a solid. The structure should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and MS).

¹H NMR (DMSO-d₆, 400 MHz) of a related compound, 2-phenyl-1H-benzimidazole: δ 11.68 (brs, 1H), 8.11 - 8.26 (m, 2H), 7.31 - 7.48 (m, 3H), 7.23 - 7.38 (m, 2H), 7.04 - 7.22 (m, 2H).[7] The spectrum of 2-benzyl-4-phenyl-1H-imidazole will show characteristic signals for the benzyl and phenyl protons.

Part 2: Electrophilic Fluorination of 2-Benzyl-4-phenyl-1H-imidazole

The direct fluorination of the imidazole ring is achieved using an electrophilic fluorinating agent. N-Fluorobenzenesulfonimide (NFSI) is a versatile and relatively safe reagent for this purpose.[8][9][10] The reaction proceeds via electrophilic substitution and is regioselective for the C5 position of the imidazole ring in 2,4-disubstituted imidazoles.[11]

Caption: Proposed mechanism for electrophilic fluorination.

Protocol 2: Synthesis of 5-Fluoro-2-benzyl-4-phenyl-1H-imidazole

Materials:

-

2-Benzyl-4-phenyl-1H-imidazole (from Part 1)

-

N-Fluorobenzenesulfonimide (NFSI)

-

Lithium diisopropylamide (LDA) or another strong, non-nucleophilic base

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Schlenk flask or oven-dried round-bottom flask

-

Syringes and needles for handling anhydrous solvents and reagents

-

Low-temperature bath (e.g., dry ice/acetone)

Procedure:

-

Reaction Setup: To a Schlenk flask or an oven-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a solution of 2-benzyl-4-phenyl-1H-imidazole (1.0 eq) in anhydrous THF.

-

Deprotonation: Cool the solution to -78 °C in a dry ice/acetone bath. To this cooled solution, add a solution of LDA (1.1 eq) in THF dropwise via syringe. Stir the mixture at -78 °C for 30 minutes.

-

Fluorination: In a separate flask, dissolve NFSI (1.2 eq) in anhydrous THF. Add the NFSI solution dropwise to the reaction mixture at -78 °C. Allow the reaction to stir at this temperature for 1-2 hours, then slowly warm to room temperature and stir overnight.

-

Quenching: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford the desired 5-fluoro-2-benzyl-4-phenyl-1H-imidazole.

Expected Outcome:

The final product will be a fluorinated imidazole derivative. Characterization should include ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry. The ¹⁹F NMR spectrum will show a characteristic signal for the fluorine atom attached to the imidazole ring.[1][12][13][14][15]

Safety Precautions

-

Phenacyl bromide is a lachrymator and is corrosive.[16][17][18][19][20] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

N-Fluorobenzenesulfonimide (NFSI) is an irritant to the skin, eyes, and respiratory system.[8][9][10][21] Handle in a fume hood and wear appropriate PPE. Avoid inhalation of dust.

-

Strong bases like LDA are corrosive and moisture-sensitive. Handle under an inert atmosphere using proper techniques for air- and moisture-sensitive reagents.

Data Presentation

| Compound | Starting Materials | Key Reagents | Expected Yield |

| 2-Benzyl-4-phenyl-1H-imidazole | Acetimidamide HCl, Phenacyl bromide | NaHCO₃ | Moderate to Good |

| 5-Fluoro-2-benzyl-4-phenyl-1H-imidazole | 2-Benzyl-4-phenyl-1H-imidazole | NFSI, LDA | Moderate |

Conclusion

The protocols detailed in this application note provide a reliable and reproducible method for the synthesis of fluorinated benzyl imidazoles from acetimidamide. By following these procedures and adhering to the safety precautions, researchers can access these valuable compounds for applications in drug discovery and medicinal chemistry. The two-step approach offers flexibility and allows for the synthesis of a variety of analogues by modifying the starting phenacyl bromide or by exploring different fluorination reagents and conditions.

References

-

Debus–Radziszewski imidazole synthesis - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]

-

133745-75-2 | N-Fluorobenzenesulfonimide, 97% | NFSI. (n.d.). Retrieved February 15, 2026, from [Link]

-

Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues - PMC. (n.d.). Retrieved February 15, 2026, from [Link]

-

Synthesis, Reactions and Medicinal Uses of Imidazole - Pharmaguideline. (n.d.). Retrieved February 15, 2026, from [Link]

-

Regioselective Electrophilic Fluorination of Rationally Designed Imidazole Derivatives. (2016, February 5). Retrieved February 15, 2026, from [Link]

-

Debus-Radziszewski Imidazole Synthesis: Presented by Sourav Deka Mpharm 1 Semester Roll No 12 Pharmaceutical Chemistry - Scribd. (n.d.). Retrieved February 15, 2026, from [Link]

-

Phenacyl bromide 109980 - Safety Data Sheet. (n.d.). Retrieved February 15, 2026, from [Link]

-

phenacyl bromide - Organic Syntheses Procedure. (n.d.). Retrieved February 15, 2026, from [Link]

-

A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction - International Journal of Pharmaceutical Research and Applications (IJPRA). (n.d.). Retrieved February 15, 2026, from [Link]

-

Research Article Biological and Molecular Chemistry Investigation and Application of 2-(Benzyloxy)-4,5-Diphenyl-1H-Imidazole as. (2023, September 26). Retrieved February 15, 2026, from [Link]

-

Debus Radzisewski Imidazole Synthesis - YouTube. (2025, February 23). Retrieved February 15, 2026, from [Link]

-

Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]

-

Scheme 1. Synthesis of substituted imidazoles from phenacyl bromides. - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]

-

SYNTHESIS, CHARACTERIZATION AND CRYSTAL STRUCTURE OF 2-(4-(BENZYLOXY) PHENYL)-4, 5- DIPHENYL-1H-IMIDAZOLE - Rasayan Journal of Chemistry. (n.d.). Retrieved February 15, 2026, from [Link]

-

Synthesis and characterization of novel 2-(2-benzyl-1H-benzo[d]imidazol-1-yl) acetohydrazone derivatives as antibacterial agents. (n.d.). Retrieved February 15, 2026, from [Link]

-

An Optimized Process for Formation of 2,4-Disubstituted Imidazoles from Condensation of Amidines and α-Haloketones | Request PDF. (n.d.). Retrieved February 15, 2026, from [Link]

-

NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE Chang Kiu Lee and In-Sook Han Lee*. (2008, October 6). Retrieved February 15, 2026, from [Link]

-

Fluorine NMR. (n.d.). Retrieved February 15, 2026, from [Link]

-

Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease - PMC. (n.d.). Retrieved February 15, 2026, from [Link]

-

19F Chemical Shifts and Coupling Constants - NMR Facility, UCSB Chem and Biochem. (n.d.). Retrieved February 15, 2026, from [Link]

-

Regioselective Electrophilic Fluorination of Rationally Designed Imidazole Derivatives. (n.d.). Retrieved February 15, 2026, from [Link]

-

19Flourine NMR. (n.d.). Retrieved February 15, 2026, from [Link]

-

An expeditious green route toward 2-aryl-4-phenyl-1H-imidazoles - PMC. (n.d.). Retrieved February 15, 2026, from [Link]

-

c7dt02584j1.pdf - The Royal Society of Chemistry. (n.d.). Retrieved February 15, 2026, from [Link]

-

Supporting Information for Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the - Beilstein Journals. (n.d.). Retrieved February 15, 2026, from [Link]

-

aj c - sian ournalof hemistry - Asian Publication Corporation. (2024, December 31). Retrieved February 15, 2026, from [Link]

-

Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope - MDPI. (n.d.). Retrieved February 15, 2026, from [Link]

-

Synthesis of imidazole from amidine | Download Scientific Diagram. (n.d.). Retrieved February 15, 2026, from [Link]

-

Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications - PubMed. (n.d.). Retrieved February 15, 2026, from [Link]

-

Imidazole synthesis - Organic Chemistry Portal. (n.d.). Retrieved February 15, 2026, from [Link]

-

A Mild and Regioselective Route to Fluoroalkyl Aromatic Compounds via Directed Cycloaddition Reactions - PMC. (n.d.). Retrieved February 15, 2026, from [Link]

Sources

- 1. Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]

- 3. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]

- 4. scribd.com [scribd.com]

- 5. ijprajournal.com [ijprajournal.com]

- 6. m.youtube.com [m.youtube.com]

- 7. rsc.org [rsc.org]

- 8. echemi.com [echemi.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. fishersci.com [fishersci.com]

- 11. Regioselective Electrophilic Fluorination of Rationally Designed Imidazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 13. biophysics.org [biophysics.org]

- 14. 19F [nmr.chem.ucsb.edu]

- 15. 19Flourine NMR [chem.ch.huji.ac.il]

- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 17. dcfinechemicals.com [dcfinechemicals.com]

- 18. cdhfinechemical.com [cdhfinechemical.com]

- 19. Organic Syntheses Procedure [orgsyn.org]

- 20. tcichemicals.com [tcichemicals.com]

- 21. tcichemicals.com [tcichemicals.com]

Application Note: Solubility Optimization and Stock Preparation of 2-(2,4-Difluorophenyl)ethanimidamide Hydrochloride in DMSO

Topic: 2-(2,4-Difluorophenyl)ethanimidamide hydrochloride solubility in DMSO Content Type: Detailed Application Note and Protocol

Executive Summary

2-(2,4-Difluorophenyl)ethanimidamide hydrochloride (CAS: 139161-55-0) is a critical amidine building block used in the synthesis of bioactive heterocycles (e.g., pyrimidines, imidazoles) and as a fragment in drug discovery campaigns targeting serine proteases.[1] While dimethyl sulfoxide (DMSO) is the industry-standard solvent for compound management, the ionic nature of the hydrochloride salt and the hygroscopic character of the amidine moiety present specific solubility challenges.[2]

This guide provides a validated protocol for solubilizing this compound in DMSO to ensure concentration accuracy for biological assays and synthetic applications.[2] Key directives include the strict use of anhydrous DMSO , moisture management, and stepwise solubility assessment.[2]

Physicochemical Profile

Understanding the molecular properties is the first step to successful solubilization.[2] The hydrochloride salt form enhances water solubility but can complicate dissolution in organic solvents if moisture is present.[2]

| Property | Detail |

| Compound Name | 2-(2,4-Difluorophenyl)ethanimidamide hydrochloride |

| Synonyms | 2-(2,4-Difluorophenyl)acetimidamide HCl; 2,4-Difluorobenzylamidine HCl |

| CAS Number | 139161-55-0 |

| Molecular Formula | C₈H₈F₂N₂[1][3][4][5][6][7] · HCl |

| Molecular Weight | 206.62 g/mol |

| Physical State | White to off-white crystalline solid |

| Hygroscopicity | High (Amidine salts readily absorb atmospheric moisture) |

| Solubility Class | Polar Ionic Salt |

Structural Visualization

The following diagram illustrates the core structure and the ionic interaction relevant to solvation.

Figure 1: Structural components of 2-(2,4-Difluorophenyl)ethanimidamide HCl and their interaction with DMSO.

Solubility Protocol: Preparation of Stock Solutions

Objective: Prepare a stable, clear stock solution (typically 10 mM to 100 mM) in DMSO.

Materials Required[1][8][9][10][11][12][13]

-

Compound: 2-(2,4-Difluorophenyl)ethanimidamide hydrochloride (>95% purity).[1]

-

Solvent: DMSO, Anhydrous (≥99.9%, water content <50 ppm).[2] Critical: Do not use "molecular biology grade" DMSO that has been opened and stored without desiccants, as it absorbs water.[2]

-

Equipment: Vortex mixer, Ultrasonic bath (controlled temp), Desiccator.

Step-by-Step Methodology

Phase 1: Pre-Solubilization (Moisture Control)

Amidine salts are hygroscopic.[2] Absorbed water can cause the compound to form a gummy residue in DMSO rather than dissolving.[2]

-

Equilibrate: Allow the compound vial to reach room temperature before opening to prevent condensation.

-

Inspect: If the solid appears clumped or sticky, dry it in a vacuum desiccator over P₂O₅ or silica gel for 2-4 hours.

Phase 2: Dissolution Workflow

We recommend a target stock concentration of 50 mM .[2] This balances solubility limits with the need for high-concentration stocks in screening.

-

Weighing: Accurately weigh the compound.

-

Example: To prepare 1 mL of 50 mM stock, weigh 10.33 mg of the salt.[2]

-

-

Solvent Addition: Add anhydrous DMSO to the vial.

-

Technique: Add 75% of the calculated volume first (e.g., 750 µL).[2]

-

-

Mechanical Mixing:

-

Vortex vigorously for 30 seconds.

-

Observation: The solution should begin to clarify.

-

-

Sonication (If needed):

-

Final Volume Adjustment: Add the remaining DMSO to reach the final target volume (1 mL) and vortex again.

Phase 3: Visual Assessment[1]

-

Pass: Solution is completely clear and colorless.

-

Fail: Solution is cloudy, has floating particulates, or appears as a biphasic oil (indicating high water content).[2]

Solubility Troubleshooting Logic

Use the following decision tree to handle difficult solubilization cases.

Figure 2: Step-by-step troubleshooting workflow for solubilizing amidine salts in DMSO.

Stability and Storage

Once dissolved, the stability of the amidine functionality is the primary concern.[2] Amidines can hydrolyze to amides in the presence of water.[2]

-

Storage Conditions:

-

Temperature: -20°C or -80°C.

-

Container: Amber glass vials (to prevent photodegradation) with PTFE-lined caps.

-

Atmosphere: Store under argon or nitrogen gas if possible.[2]

-

-

Freeze-Thaw Cycles: Limit to <5 cycles. Aliquot the stock solution (e.g., 50 µL aliquots) immediately after preparation to avoid repeated freeze-thaw stress.

-

Shelf Life:

Application in Biological Assays

When using the DMSO stock in aqueous buffers (e.g., for enzyme inhibition assays), "crashing out" (precipitation) is a risk due to the hydrophobic phenyl ring.[2]

Dilution Protocol

-

Prepare Buffer: Ensure the assay buffer (e.g., PBS, HEPES) is at room temperature.[2]

-

Intermediate Dilution (Optional but Recommended):

-

Direct Spike:

-

If spiking directly, keep the final DMSO concentration <1% (v/v) to avoid solvent effects on the protein target.[2]

-

Example: Add 1 µL of 10 mM stock to 999 µL buffer = 10 µM final concentration (0.1% DMSO).

-

-

Mixing: Rapidly mix immediately upon addition to prevent local high concentrations that trigger precipitation.

References

-

PubChem. (n.d.).[2] 2-(2,4-Difluorophenyl)ethanimidamide hydrochloride.[1] National Library of Medicine.[2] Retrieved from [Link][1][2]

-

Gaylord Chemical. (2007).[2][8] Dimethyl Sulfoxide (DMSO) Solubility Data - Bulletin 102. Retrieved from [Link][1][2][9][8]

Sources

- 1. 723730-74-3|2-(2,4-Difluorophenyl)acetimidamide|BLDpharm [bldpharm.com]

- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone | C10H7F2N3O | CID 588080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. Acetamidine Hydrochloride [drugfuture.com]

- 7. US3573214A - Process for preparing stable dimethyl sulfoxide-hydrogen fluoride mixture - Google Patents [patents.google.com]

- 8. pharmtech.com [pharmtech.com]

- 9. reddit.com [reddit.com]

Application Note: Optimized Conditions for Amidine Condensation with Ethyl Acetoacetate

Topic: Conditions for Amidine Condensation with Ethyl Acetoacetate Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals

Abstract

The condensation of amidines with

Mechanistic Analysis & Reaction Pathway[1][2][3]

The formation of the pyrimidine core involves a condensation-cyclization sequence. Understanding the order of bond formation is critical for controlling regioselectivity and minimizing side products (e.g., acyclic amides).

The Mechanism

The reaction proceeds via a nucleophilic attack of the amidine nitrogen on the electrophilic centers of ethyl acetoacetate. While

-

Free Base Liberation: Amidine salts (e.g., hydrochlorides) are deprotonated by the base.

-

Nucleophilic Attack (Ketone): The amidine amine attacks the ketone carbonyl of ethyl acetoacetate.

-

Dehydration: Loss of water generates an intermediate enamine/imine.

-

Cyclization: The second amidine nitrogen attacks the ester carbonyl.

-

Aromatization: Loss of ethanol yields the stable pyrimidin-4-ol tautomer.

Pathway Visualization

Figure 1: Step-wise mechanistic pathway for the condensation of amidines with ethyl acetoacetate.

Critical Process Parameters (CPP)

Success in this synthesis relies on balancing the basicity of the medium with the electrophilicity of the substrate.

Base Selection

The choice of base dictates the reaction rate and the solubility of the intermediate.

-

Sodium Ethoxide (NaOEt): The "Gold Standard." It matches the ester leaving group (ethoxide), preventing transesterification byproducts. It is strong enough (

) to deprotonate the amidine salt and the final pyrimidine product (driving the equilibrium forward). -

Sodium Hydroxide (NaOH): Effective in aqueous/alcoholic mixtures but carries a risk of hydrolyzing the ester (saponification) before condensation occurs.

-

Organic Bases (DBU/TEA): Generally insufficient for high yields unless used in microwave conditions or with activated esters, as they cannot irreversibly deprotonate the final product to shift equilibrium.

Solvent Systems

-

Ethanol (Absolute): Preferred for NaOEt reactions to maintain system homogeneity and prevent transesterification.

-

Solvent-Free: Viable under microwave irradiation, often using solid supports or neat conditions to maximize atom economy.

-

Water: Possible for guanidine-like amidines but generally poor for hydrophobic amidines due to precipitation of unreacted starting materials.

Stoichiometry

-

Amidine:Base Ratio: A 1:1.1 ratio is recommended. Excess base ensures the amidine is fully free and the final acidic pyrimidinol product remains soluble as a salt until workup.

-

Amidine:Ester Ratio: 1:1 to 1:1.2. Slight excess of ethyl acetoacetate accounts for potential hydrolysis or evaporation (if volatile).

Experimental Protocols

Protocol A: Classical Batch Synthesis (High Purity)

Best for: Scale-up, thermally sensitive amidines, and rigorous purification.

Reagents:

-

Amidine Hydrochloride (10 mmol)

-

Ethyl Acetoacetate (11 mmol)

-

Sodium metal (11 mmol) or Commercial NaOEt solution

-

Absolute Ethanol (20 mL)

-

Glacial Acetic Acid (for workup)[1]

Procedure:

-

Preparation of Ethoxide: In a dry round-bottom flask under

, dissolve sodium metal in absolute ethanol. (Alternatively, use 21% wt NaOEt solution). -

Liberation: Add the Amidine Hydrochloride to the ethoxide solution. Stir at Room Temperature (RT) for 15 minutes. Note: NaCl may precipitate.

-

Condensation: Add Ethyl Acetoacetate dropwise over 5 minutes.

-

Reflux: Heat the mixture to reflux (

) for 4–6 hours. Monitor by TLC (eluent: 10% MeOH in DCM). -

Isolation:

-

Cool reaction to RT.

-

Evaporate solvent under reduced pressure to ~25% volume.

-

Dilute with 10 mL water (to dissolve inorganic salts).

-

Critical Step: Acidify dropwise with Glacial Acetic Acid to pH 5–6. The pyrimidinol will precipitate as a white/off-white solid.

-

-

Purification: Filter the solid, wash with cold water (2x5 mL) and cold ethanol (1x5 mL). Recrystallize from Ethanol/Water if necessary.

Protocol B: Microwave-Assisted Synthesis (Green Chemistry)

Best for: Rapid screening, library generation, and difficult substrates.

Reagents: